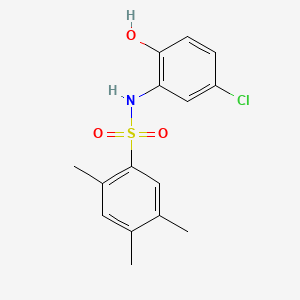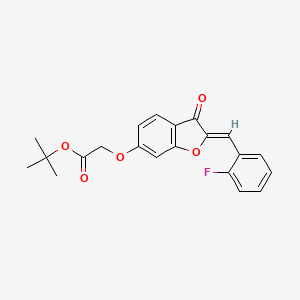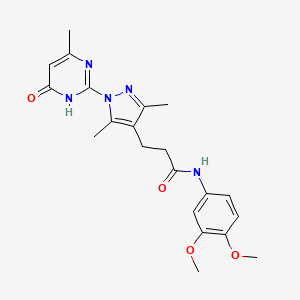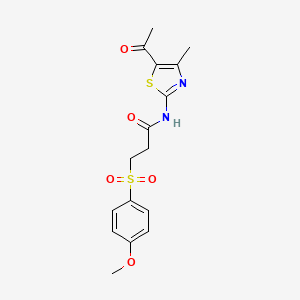
N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide” is a compound with the empirical formula C14H11Cl2NO2 . It’s a solid substance and its molecular weight is 296.15 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of related compounds involves the use of anhydrous ethanol and glacial acetic acid . For example, the synthesis of “N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide” involves a mixture of thiophene-2-carbohydrazide and 1-(5-chloro-2-hydroxyphenyl)ethanone dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid . The reaction mixture is stirred under reflux for 3 hours .Molecular Structure Analysis
The molecular structure of related compounds involves N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations . These weak interactions combined, the compounds display 1D–3D structures .Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of hydrogen bonds and other non-covalent interactions . These interactions are responsible for crystal packing and allow the design of new crystals with specific physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and the interactions between molecules . For example, “N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide” is a solid substance .Applications De Recherche Scientifique
Synthesis and Structural Features
A study by Nikonov et al. (2019) focuses on the synthesis and structural analysis of closely related sulfonamide compounds, showcasing their potential in creating targeted molecular structures with specific chemical properties. These compounds exhibit self-association in solutions, an aspect critical for drug design and materials science (Nikonov et al., 2019).
Antitumor Applications
Research by Owa et al. (2002) explores the antitumor properties of sulfonamide-focused libraries, including compounds with structures similar to N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide. This study highlights the utility of sulfonamides in cell-based antitumor screens and their progression to clinical trials, underscoring the significance of sulfonamides in oncology (Owa et al., 2002).
Bioactivity and Enzyme Inhibition
Gul et al. (2016) synthesized a series of sulfonamides to test for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. This research demonstrates the bioactive potential of sulfonamides in inhibiting crucial enzymes, which is pivotal for developing new therapeutic agents (Gul et al., 2016).
Computational and Theoretical Analysis
Murthy et al. (2018) carried out a comprehensive computational study on a newly synthesized sulfonamide molecule, providing insights into its structural, electronic, and interaction properties. This kind of analysis is vital for predicting the behavior of new compounds in various biological and chemical environments (Murthy et al., 2018).
Orientations Futures
Future research could focus on further understanding the properties and potential applications of these compounds. This could include exploring their biological activity, as related compounds have been shown to possess antimicrobial, anti-convulsant, analgesic, anti-inflammatory, and anti-tumorial activities .
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEIKFXOWPDCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)





![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2977942.png)